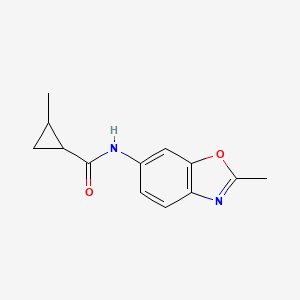
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide, also known as BM212, is a cyclic amide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM212 is a synthetic compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is not fully understood. However, it is believed that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide's anti-cancer activity is thought to be mediated by the induction of apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide's anti-viral activity is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide inhibits the production of pro-inflammatory cytokines, which are known to contribute to the development of various inflammatory diseases. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In addition, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to inhibit viral replication, which may have potential therapeutic applications in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily prepared using a multi-step synthesis method. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exhibits potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a valuable tool for studying the mechanisms underlying these processes. However, there are also limitations to the use of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide in lab experiments. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the exact mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide. One possible direction is to further investigate its anti-inflammatory activity and its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another possible direction is to investigate its anti-cancer activity and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide and to identify potential targets for drug development. Overall, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has significant potential as a research tool and as a potential therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is a synthetic compound that can be prepared using a multi-step synthesis method. The first step involves the preparation of 2-methyl-1,3-benzoxazole, which is then reacted with 2-bromo-2-methylpropanoic acid to produce the corresponding carboxylic acid. The final step involves the coupling of the carboxylic acid with cyclopropane amine to yield 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide.
Applications De Recherche Scientifique
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to exhibit anti-viral activity against a wide range of viruses, including HIV, HCV, and influenza virus.
Propriétés
IUPAC Name |
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-5-10(7)13(16)15-9-3-4-11-12(6-9)17-8(2)14-11/h3-4,6-7,10H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMESAMZDKAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC3=C(C=C2)N=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

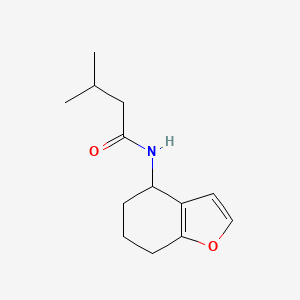
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


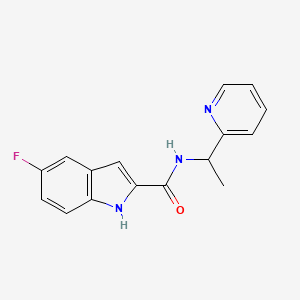

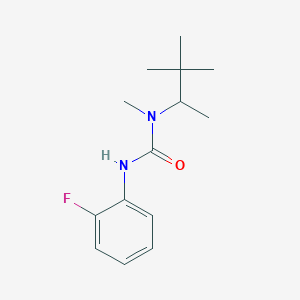


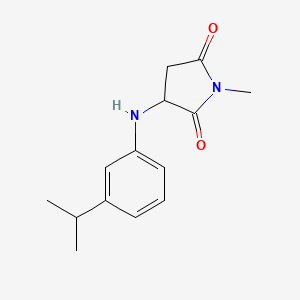
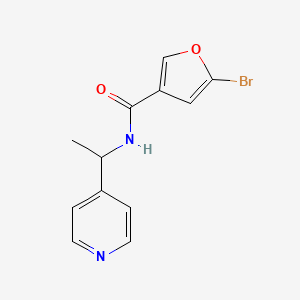
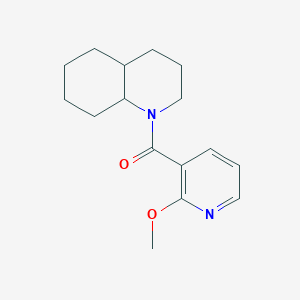
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)